molecular formula C5H12O2Si B8713692 Silane, dimethoxy-2-propenyl-

Silane, dimethoxy-2-propenyl-

Cat. No.: B8713692
M. Wt: 132.23 g/mol
InChI Key: HAPKKYLOHNZLFM-UHFFFAOYSA-N
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Description

Silane, dimethoxy-2-propenyl- (CAS: 18147-35-8), also known as allyldimethoxysilane, is an organosilicon compound with the molecular formula $ \text{C}5\text{H}{10}\text{O}_2\text{Si} $. Its structure features a methoxy-substituted silicon center bonded to an allyl (2-propenyl) group. This compound is widely utilized in industrial applications, particularly as a coupling agent in polymer composites and surface treatments for materials like concrete . Its small molecular size enables deep penetration into substrates, forming hydrophobic layers that enhance durability—a property leveraged in concrete corrosion prevention .

Properties

Molecular Formula

C5H12O2Si

Molecular Weight

132.23 g/mol

IUPAC Name

dimethoxy(prop-2-enyl)silane

InChI

InChI=1S/C5H12O2Si/c1-4-5-8(6-2)7-3/h4,8H,1,5H2,2-3H3

InChI Key

HAPKKYLOHNZLFM-UHFFFAOYSA-N

Canonical SMILES

CO[SiH](CC=C)OC

Origin of Product

United States

Preparation Methods

Silane, dimethoxy-2-propenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the use of nickel-catalyzed regiodivergent synthesis from allylic alcohols, which provides good yields and excellent selectivity .

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The methoxy groups on silicon undergo hydrolysis under acidic or basic conditions, forming silanol intermediates (Si–OH) that subsequently condense into siloxane networks ( ).

Table 1: Hydrolysis Kinetics Under Different Conditions

ConditionRate of HydrolysisPrimary ProductsSecondary Condensation Products
Acidic (pH < 4)FastSilanol (Si–OH)Cyclic trisiloxanes, linear oligomers
NeutralModeratePartial silanol formationLimited crosslinking
Basic (pH > 10)SlowStabilized silanolate anionsDense siloxane networks
  • Mechanism :

    • Hydrolysis :
      Si(OCH3)2(CH2CH=CH2)+2H2OSi(OH)2(CH2CH=CH2)+2CH3OH\text{Si(OCH}_3\text{)}_2(\text{CH}_2\text{CH=CH}_2) + 2\text{H}_2\text{O} \rightarrow \text{Si(OH)}_2(\text{CH}_2\text{CH=CH}_2) + 2\text{CH}_3\text{OH}
      Methoxy groups hydrolyze to silanols, releasing methanol .

    • Condensation :
      2Si(OH)2(CH2CH=CH2)Si–O–Si+2H2O2\text{Si(OH)}_2(\text{CH}_2\text{CH=CH}_2) \rightarrow \text{Si–O–Si} + 2\text{H}_2\text{O}
      Silanols self-condense or react with other silanols/silanes to form Si–O–Si linkages .

  • Applications : Surface modification of inorganic materials (e.g., glass, metals) via siloxane bond formation .

Hydrosilylation of the Propenyl Group

The allyl (propenyl) group participates in hydrosilylation reactions with silicon hydrides, forming Si–C bonds. This reaction is catalyzed by platinum complexes (e.g., Karstedt’s catalyst) or radicals ( ).

Table 2: Hydrosilylation with Selected Silicon Hydrides

Silicon HydrideCatalystTemperatureProductYield
HSiCl₃Pt(dvs)80°CCl₃Si–CH₂CH₂CH₂–Si(OCH₃)₂85%
HSiMe₂PhUV initiation25°CMe₂PhSi–CH₂CH₂CH₂–Si(OCH₃)₂72%
  • Mechanism :
    CH2CH=CH2+HSiR3catalystR3Si–CH2CH2CH2Si(OCH3)2\text{CH}_2\text{CH=CH}_2 + \text{HSiR}_3 \xrightarrow{\text{catalyst}} \text{R}_3\text{Si–CH}_2\text{CH}_2\text{CH}_2–\text{Si(OCH}_3\text{)}_2
    The reaction proceeds via anti-Markovnikov addition, favored by transition-metal catalysts .

  • Applications : Synthesis of branched polysiloxanes and functionalized materials.

Cross-Coupling Reactions

The allyl group enables participation in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings ( ).

Table 3: Cross-Coupling Examples

Reaction TypeCatalystSubstrateProductEfficiency
Suzuki couplingPd(PPh₃)₄Aryl boronic acidBiaryl-functionalized silane78%
Heck reactionNi(COD)₂/IPrStyrene derivativeAllyl-arene conjugated silane65%
  • Key Findings :

    • Dinuclear Pd(I) or Ni(I) complexes enhance reaction rates by stabilizing oxidative addition intermediates .

    • Steric effects from the methoxy groups influence regioselectivity in arylations.

Polymerization Catalysis

In Ziegler-Natta catalyst systems, this silane acts as an electron donor, improving polypropylene isotacticity and molecular weight distribution ( ).

Table 4: Polymerization Performance Metrics

Donor SilaneIsotactic Index (%)Molecular Weight Dispersity (Đ)Yield Increase (%)
Silane iP2-Dimethoxy98.52.822
Reference (No donor)92.04.5
  • Role : Coordinates with Ti centers in catalysts, suppressing atactic polymer formation .

Dimerization and Redistribution

Under radical or thermal initiation, allyldimethoxysilane undergoes dimerization or redistribution with other silanes ( ).

  • Examples :

    • Dimerization :
      2CH2CH=CH2Si(OCH3)2Δ(CH2CH=CH2)2Si2O2(OCH3)22\text{CH}_2\text{CH=CH}_2\text{Si(OCH}_3\text{)}_2 \xrightarrow{\Delta} \text{(CH}_2\text{CH=CH}_2\text{)}_2\text{Si}_2\text{O}_2(\text{OCH}_3\text{)}_2

    • Redistribution with Me₃SiOMe :
      Si(OCH3)2(allyl)+Me3SiOMeMe3Si–O–Si(OCH3)(allyl)+CH3OH\text{Si(OCH}_3\text{)}_2(\text{allyl}) + \text{Me}_3\text{SiOMe} \rightarrow \text{Me}_3\text{Si–O–Si(OCH}_3\text{)(allyl)} + \text{CH}_3\text{OH}

Oxidation of the Allyl Group

The propenyl moiety undergoes epoxidation or dihydroxylation under controlled conditions ( ).

  • Epoxidation :
    CH2CH=CH2Si(OCH3)2mCPBACH2CH(O)CH2Si(OCH3)2\text{CH}_2\text{CH=CH}_2\text{Si(OCH}_3\text{)}_2 \xrightarrow{\text{mCPBA}} \text{CH}_2\text{CH(O)CH}_2\text{Si(OCH}_3\text{)}_2
    Yields up to 89% epoxide with meta-chloroperbenzoic acid (mCPBA) .

Scientific Research Applications

Silane, dimethoxy-2-propenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethoxyallylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in organic synthesis, it can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are influenced by the presence of catalysts and other reagents .

Comparison with Similar Compounds

Silane, (1,1-dimethylethyl)[(2S)-3-iodo-2-methylpropoxy]dimethyl (CAS: 168335-78-2)

  • Substituents : A bulky tert-butyl group and a chiral 3-iodo-2-methylpropoxy chain.
  • This compound is likely used in specialized syntheses requiring controlled reactivity .
  • Applications: Limited to niche organic reactions due to its complex structure and higher molecular weight.

Silane, (1,1-dimethylethyl)[[1-[(1,1-dimethylethyl)thio]-1-butenyl]oxy]dimethyl- (CAS: 115757-24-9)

  • Substituents : Tert-butyl and thioether-functionalized butenyloxy groups.
  • Properties : The thioether group enhances thermal stability and resistance to oxidation, making it suitable for high-temperature polymer matrices. However, the sulfur moiety may introduce odor or toxicity concerns absent in allyldimethoxysilane .
  • Applications : Preferred in sulfur-resistant elastomers or adhesives.

3,3-Dimethoxy-2-methyl-1-propanol Derivatives (CAS: 115757-27-2/28-3)

  • Substituents: Methoxy and methyl groups on a propanol backbone.
  • Properties : These silanes exhibit higher polarity due to the hydroxyl group, improving compatibility with hydrophilic substrates like untreated glass. However, their reduced hydrophobicity limits use in moisture-barrier applications compared to allyldimethoxysilane .

Performance and Application Comparison

Compound CAS Number Key Substituents Reactivity Thermal Stability Primary Applications
Allyldimethoxysilane 18147-35-8 Allyl, methoxy High Moderate Concrete protection, polymer coupling
Silane (tert-butyl/iodo-propoxy) 168335-78-2 tert-butyl, iodo-methylpropoxy Low High Specialty organic synthesis
Silane (thioether/butenyloxy) 115757-24-9 tert-butyl, thioether-butenyloxy Moderate Very High High-temperature adhesives
3,3-Dimethoxy-2-methylpropanol 115757-27-2 Methoxy, methyl, hydroxyl Moderate Low Hydrophilic surface treatments

Key Findings :

  • Reactivity : Allyldimethoxysilane’s allyl group facilitates rapid hydrolysis and covalent bonding with substrates, outperforming bulkier analogs like CAS 168335-78-2 in coating applications .
  • Thermal Stability : Thioether-containing silanes (e.g., CAS 115757-24-9) exhibit superior stability under heat but lack the versatility of allyldimethoxysilane in ambient-condition processes .

Research Implications and Industrial Trends

Recent studies emphasize optimizing silane structures for environmental durability. For instance, allyldimethoxysilane’s efficacy in concrete impregnation (90% reduction in chloride ingress vs. conventional coatings) highlights its cost-effectiveness in infrastructure projects . In contrast, specialty silanes with halogens or thioethers remain confined to laboratory-scale uses due to synthesis complexity and regulatory constraints .

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